

Csnk1-IN-2 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Csnk1-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of **Csnk1-IN-2**, a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). The provided protocols and data are intended to facilitate the use of this compound in laboratory settings for research and drug development purposes.

Chemical Information

Property	Value	
IUPAC Name	N-((S)-1-(4-fluorophenyl)ethyl)-4-(5-((4-methoxyphenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)pyridin-2-amine	
Molecular Formula	C28H26FN5O2	
Molecular Weight	483.54 g/mol [1]	
CAS Number	2468783-76-6[1]	
Appearance	Light yellow to light brown solid[1]	

Solubility Data



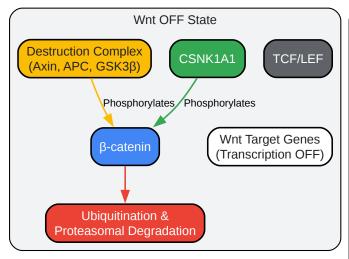
Csnk1-IN-2 exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common solvent for creating stock solutions. It is important to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact dissolution.[1]

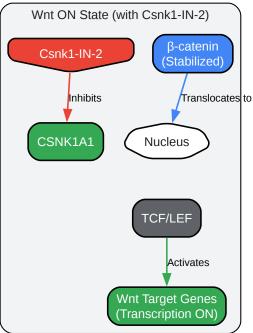
Solvent	Concentration	Comments
DMSO	10 mg/mL (20.68 mM)	Ultrasonic and warming to 60°C can aid in dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1 mg/mL (2.07 mM)	A suitable vehicle for in vivo studies.[1]
10% DMSO, 90% Corn Oil	≥ 1 mg/mL (2.07 mM)	An alternative vehicle for in vivo administration.[1]

Signaling Pathway

Csnk1-IN-2 is an inhibitor of CSNK1A1, a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CSNK1A1, as part of a destruction complex with Axin, APC, and GSK3 β , phosphorylates β -catenin. This phosphorylation event marks β -catenin for ubiquitination and subsequent proteasomal degradation, thus preventing its accumulation and translocation to the nucleus. By inhibiting CSNK1A1, **Csnk1-IN-2** can lead to the stabilization and accumulation of β -catenin, thereby activating Wnt target gene expression.







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Caption: Wnt Signaling Pathway Modulation by Csnk1-IN-2.

Experimental Protocols Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **Csnk1-IN-2** for subsequent dilution in experimental assays.

Materials:

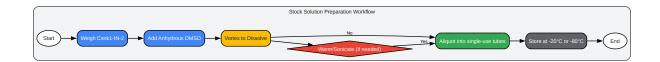
- Csnk1-IN-2 solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer



Water bath or sonicator (optional)

Protocol:

- Equilibrate the **Csnk1-IN-2** vial to room temperature before opening.
- Weigh the desired amount of Csnk1-IN-2 solid in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL (20.68 mM) concentration.
- Vortex the solution thoroughly to dissolve the compound.
- If necessary, gently warm the solution in a water bath at up to 60°C or use a sonicator to aid dissolution.[1] Visually inspect to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]



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Caption: Workflow for Preparing Csnk1-IN-2 Stock Solution.

Cell-Based Assay Protocol: Wnt Signaling Reporter Assay



Objective: To determine the effect of **Csnk1-IN-2** on the Wnt signaling pathway in a cell-based reporter assay.

Materials:

- HEK293T cells (or other suitable cell line)
- TOPFlash/FOPFlash reporter plasmids (or other Wnt-responsive reporter system)
- Renilla luciferase plasmid (for normalization)
- Lipofectamine 2000 (or other transfection reagent)
- DMEM with 10% FBS
- Opti-MEM
- 96-well white, clear-bottom tissue culture plates
- Csnk1-IN-2 stock solution (10 mM in DMSO)
- Dual-Luciferase Reporter Assay System
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 μL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
- Transfection:
 - For each well, prepare a DNA mix in Opti-MEM containing 100 ng of TOPFlash or FOPFlash plasmid and 10 ng of Renilla luciferase plasmid.
 - Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.



- Combine the DNA and Lipofectamine mixes, incubate for 20 minutes at room temperature, and then add 20 μL of the complex to each well.
- Incubate for 4-6 hours at 37°C, then replace the medium with fresh DMEM with 10% FBS.
- Compound Treatment:
 - 24 hours post-transfection, prepare serial dilutions of Csnk1-IN-2 in DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
 - Remove the medium from the cells and add 100 μL of the **Csnk1-IN-2** dilutions to the respective wells. Include a vehicle control (DMSO only).
 - Incubate for 24 hours at 37°C, 5% CO2.
- Luciferase Assay:
 - Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase
 Reporter Assay System according to the manufacturer's protocol.
 - Read the luminescence on a plate-reading luminometer.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
 - Calculate the fold change in reporter activity relative to the vehicle control.
 - Plot the dose-response curve and determine the EC50 value of Csnk1-IN-2.

In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of **Csnk1-IN-2** against CSNK1A1 kinase.

Materials:

- Recombinant human CSNK1A1 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)



- ATP
- CSNK1A1 substrate (e.g., a synthetic peptide with a CSNK1A1 phosphorylation motif)
- Csnk1-IN-2 stock solution (10 mM in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well white plates
- Plate reader capable of luminescence detection

Protocol:

- Reagent Preparation:
 - Prepare a solution of CSNK1A1 in kinase buffer.
 - Prepare a solution of the substrate and ATP in kinase buffer.
 - Prepare serial dilutions of **Csnk1-IN-2** in kinase buffer. The final DMSO concentration should be consistent across all wells.
- Kinase Reaction:
 - \circ Add 2 µL of the **Csnk1-IN-2** dilutions or vehicle control to the wells of a 384-well plate.
 - Add 2 μL of the CSNK1A1 enzyme solution to each well.
 - Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay kit according to the manufacturer's instructions. This typically involves
 adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection
 Reagent to convert ADP to ATP and generate a luminescent signal.



- Data Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percent inhibition of CSNK1A1 activity for each Csnk1-IN-2 concentration relative to the vehicle control.
 - Plot the dose-response curve and determine the IC50 value of Csnk1-IN-2.

Safety and Handling

- Csnk1-IN-2 is for research use only and is not for human or veterinary use.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- Handle the solid powder in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

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References

- 1. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer PMC [pmc.ncbi.nlm.nih.gov]
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